molecular formula C15H15N7O2 B12162835 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12162835
M. Wt: 325.33 g/mol
InChI Key: SITILQYCZIZTPE-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of triazole and oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The triazole and oxadiazole intermediates are then coupled using suitable linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: can be compared with other triazole and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C15H15N7O2/c23-11(17-15-19-13(20-21-15)9-1-2-9)3-4-12-18-14(22-24-12)10-5-7-16-8-6-10/h5-9H,1-4H2,(H2,17,19,20,21,23)

InChI Key

SITILQYCZIZTPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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